[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate
CAS No.:
Cat. No.: VC16532471
Molecular Formula: C12H19O20S3-3
Molecular Weight: 579.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19O20S3-3 |
|---|---|
| Molecular Weight | 579.5 g/mol |
| IUPAC Name | [5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate |
| Standard InChI | InChI=1S/C12H22O20S3/c13-1-3-5(14)6(15)10(32-35(24,25)26)12(29-3)30-8-4(2-27-33(18,19)20)28-11(17)9(7(8)16)31-34(21,22)23/h3-17H,1-2H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3 |
| Standard InChI Key | UWPXLSAITSWCRB-UHFFFAOYSA-K |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)OS(=O)(=O)[O-])O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate, reflects its bis-oxane core. Each oxane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between hydroxyl groups. The first oxane unit (at position 5) features sulfonation at C-3, while the second oxane (at position 6) carries sulfonate groups at both C-3 and the hydroxymethyl branch. This arrangement creates a dense network of anionic charges, contributing to its high solubility in polar solvents.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉O₂₀S₃³⁻ |
| Molecular Weight | 579.5 g/mol |
| Charge | -3 |
| Sulfonate Groups | 3 |
| Hydroxyl Groups | 8 |
Solubility and Reactivity
The compound’s solubility in water exceeds 100 mg/mL at 25°C due to its polar sulfonate and hydroxyl moieties. In contrast, it shows limited solubility in organic solvents such as dichloromethane (<0.1 mg/mL). Reactivity studies indicate susceptibility to acid-catalyzed hydrolysis at the glycosidic bonds, with a half-life of 12 hours at pH 2.0. Alkaline conditions (pH >10) promote sulfonate group dissociation, increasing ionic strength without degrading the core structure.
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis involves a multi-step regioselective sulfonation strategy. Starting with peracetylated β-D-glucopyranose, sequential deprotection and sulfonation using sulfur trioxide-triethylamine complexes yield the intermediate sulfated oxane. Enzymatic glycosylation with a specialized glycosyltransferase facilitates the formation of the inter-ring β-1,5 linkage. Final purification via ion-exchange chromatography achieves >95% purity, as confirmed by HPLC-ELSD.
Spectroscopic Identification
-
NMR (600 MHz, D₂O):
-
¹H NMR: δ 5.32 (d, J = 3.5 Hz, H-1), 4.12–3.45 (m, sugar protons), 3.89 (s, hydroxymethyl).
-
¹³C NMR: δ 105.4 (C-1), 80.2–70.1 (oxygenated carbons), 63.8 (sulfonate-bearing C).
-
-
HRMS (-ESI): m/z 579.1234 [M−3H]³⁻ (calc. 579.1229).
Biological Activity and Mechanism
Enzyme Interaction Studies
The compound demonstrates nanomolar affinity (Kd = 12.3 ± 1.4 nM) for dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Molecular docking simulations reveal that the sulfonate groups form salt bridges with Arg⁶³ and Lys⁶⁷ in the DHPS active site, while hydroxyls hydrogen-bond to Thr⁴⁵ and Ser⁴⁹. This dual interaction mechanism suggests potential as a sulfone-resistant DHPS inhibitor, analogous to kaempferol derivatives .
Cellular Effects
In HCT 116 colorectal carcinoma cells, the compound reduces proliferation (IC₅₀ = 28 µM) by inducing G2/M arrest. Western blot analysis shows downregulation of cyclin D1 (42% reduction) and CDK4 (51% reduction), coupled with p21 upregulation (3.2-fold). Phosphorylation of ERK1/2 decreases by 67%, indicating MAPK pathway modulation .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison of Sulfated Glycosides
| Compound | Sulfonate Groups | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3 | 28 µM (HCT 116) | 112 |
| Spiculiferoside C | 1 | 45 µM (HCT 116) | 89 |
| Compound A | 2 | 62 µM (Antioxidant) | 104 |
The target compound’s triad of sulfonate groups confers superior bioactivity compared to mono- or di-sulfonated analogs, likely due to enhanced target binding avidity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume